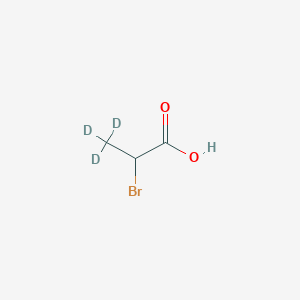
(+/-)-2-Bromopropionic-3,3,3-D3 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-2-Bromopropionic-3,3,3-D3 acid is a deuterated analog of 2-bromopropionic acid, where the hydrogen atoms on the methyl group are replaced with deuterium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Bromopropionic-3,3,3-D3 acid typically involves the bromination of propionic-3,3,3-D3 acid. The reaction is carried out using bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-2-Bromopropionic-3,3,3-D3 acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of propionic-3,3,3-D3 acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of propionic-3,3,3-D3 acid.
Oxidation Reactions: Products include deuterated carboxylic acids or ketones.
Reduction Reactions: The primary product is propionic-3,3,3-D3 acid.
Applications De Recherche Scientifique
(+/-)-2-Bromopropionic-3,3,3-D3 acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and metabolic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (+/-)-2-Bromopropionic-3,3,3-D3 acid involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of deuterium atoms affects the reaction kinetics and pathways due to the isotope effect. This compound can act as a substrate in enzymatic reactions, allowing researchers to study enzyme kinetics and mechanisms in detail.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropionic acid: The non-deuterated analog of (+/-)-2-Bromopropionic-3,3,3-D3 acid.
2-Chloropropionic acid: Similar structure but with a chlorine atom instead of bromine.
2-Iodopropionic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotope effect allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in both academic and industrial research.
Propriétés
Formule moléculaire |
C3H5BrO2 |
|---|---|
Poids moléculaire |
155.99 g/mol |
Nom IUPAC |
2-bromo-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3 |
Clé InChI |
MONMFXREYOKQTI-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)O)Br |
SMILES canonique |
CC(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)









![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)

![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
